

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] [3] It is a major bioactive constituent of this traditional Chinese medicine, which has been historically used for promoting blood circulation and alleviating pain.[1][4] In modern pharmacology, HSYA is the principal active component in Safflor Yellow injections, approved for the treatment of angina pectoris and cerebral infarction. This technical guide provides an indepth overview of the physicochemical properties of HSYA, complete with experimental protocols and a visualization of its known signaling pathways, to support further research and drug development efforts.

Physicochemical Properties

HSYA is an orange-yellow amorphous powder. Its chemical structure and key physicochemical parameters are summarized in the tables below.

General and Chemical Properties



Property	Value	Source	
Chemical Name	(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione	PubChem	
Molecular Formula	C27H32O16		
Molecular Weight	612.53 g/mol	PubChem	
Appearance	Orange-yellow amorphous powder		
CAS Number	78281-02-4	PubChem	

Spectroscopic and Chromatographic Properties

Property	Value	Source
Maximum UV Absorption (λmax)	403 nm	
HPLC Retention Time	Varies depending on the method. A typical retention time is around 20 minutes under specific conditions.	

Physicochemical Parameters



Property	Value	Remarks	Source
Melting Point	184-186 °C	Experimental value.	_
рКа	4.50 ± 1.00	Predicted value. HSYA contains phenolic hydroxyl groups.	-
logP (Octanol/Water)	-3.5	Predicted value, indicating high hydrophilicity.	-

Solubility Data

Solvent	Temperature	Solubility	Source
Water	20 °C	258.814 ± 14.519 mg/mL	
Water	50 °C	321.877 ± 6.756 mg/mL	
DMSO	Not Specified	≥61.3 mg/mL	_
Ethanol	Not Specified	<3.07 mg/mL	
Chloroform, Benzene, Ethyl Acetate	Not Specified	Practically insoluble	_

Stability Profile

HSYA is known to be unstable under certain conditions:

- pH: It is relatively stable at a pH range of 3-7. However, it degrades rapidly under strong acidic or alkaline conditions.
- Temperature: HSYA is sensitive to high temperatures and degrades readily at water temperatures greater than 60°C.



Light: Exposure to light can cause degradation. It should be stored away from light. The
addition of small amounts of ethylenediamine tetra-acetic acid (EDTA) and ascorbic acid can
improve its stability.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and analytical parameters are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of HSYA in water.

Methodology:

- Preparation: Add an excess amount of HSYA to a known volume of purified water in a sealed glass vial.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 20°C or 50°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid HSYA.
- Sampling: Carefully withdraw a known volume of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC)
 and determine the concentration of the dissolved HSYA using a validated High-Performance
 Liquid Chromatography (HPLC) method with UV detection at 403 nm.
- Calculation: The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of HSYA using a standard melting point apparatus.



Methodology:

- Sample Preparation: Ensure the HSYA sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered HSYA into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
- Measurement: Place the capillary tube into the heating block of a melting point apparatus.
- Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

This method is the gold standard for experimentally determining the lipophilicity of a compound.

Methodology:

- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of HSYA in the n-octanol-saturated water.
- Partitioning: Add a known volume of the HSYA stock solution to a separation funnel and add an equal volume of water-saturated n-octanol.
- Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of HSYA between the two phases.
- Phase Separation: Allow the two phases to separate completely.



- Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of HSYA in each phase using a validated analytical method, such as HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of HSYA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) for Quantification

This is a typical HPLC method for the analysis and quantification of HSYA.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is often employed. For example, a mixture of methanol and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program would typically start with a lower concentration of methanol and gradually increase.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: 403 nm.
- Quantification: A calibration curve is generated using standard solutions of HSYA of known concentrations. The concentration of HSYA in unknown samples is determined by comparing their peak areas to the calibration curve.

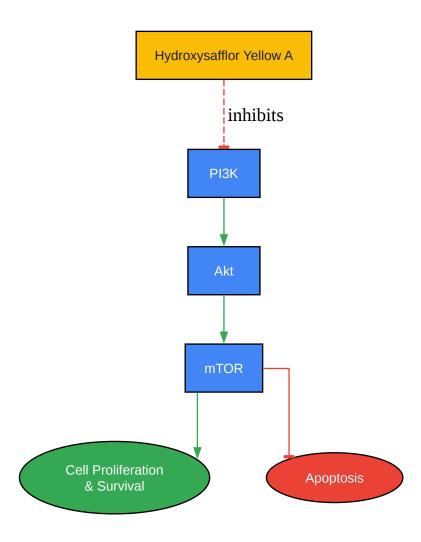
Signaling Pathways and Molecular Interactions

HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of HSYA with these pathways.



HSYA and the PI3K/Akt/mTOR Signaling Pathway

HSYA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and apoptosis. By inhibiting PI3K, HSYA can suppress the phosphorylation of Akt and subsequently mTOR, leading to anti-proliferative and pro-apoptotic effects in various cell types.



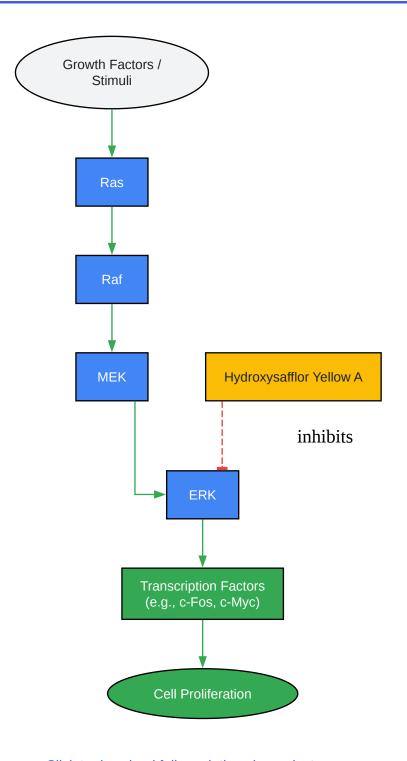
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HSYA inhibits the PI3K/Akt/mTOR signaling pathway.

HSYA and the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical regulator of cell proliferation, differentiation, and survival. HSYA has been found to suppress the activation of this pathway. Molecular docking studies suggest that HSYA may directly interact with key kinases in this cascade, such as ERK, p38, and JNK, thereby inhibiting their downstream signaling.





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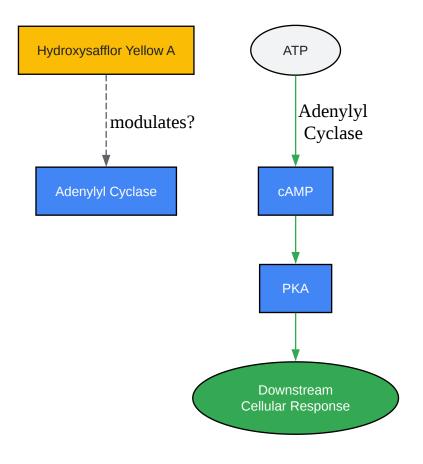
HSYA suppresses the ERK/MAPK signaling cascade.

HSYA and the cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is involved in a wide range of cellular processes. While the precise mechanism is still under investigation, HSYA is thought to influence this pathway, potentially by



modulating the levels of cyclic AMP (cAMP) or the activity of Protein Kinase A (PKA), leading to downstream cellular effects.



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Proposed modulation of the cAMP/PKA pathway by HSYA.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Hydroxysafflor Yellow A**, catering to the needs of researchers and professionals in drug development. The presented data, structured in clear tables, along with detailed experimental protocols, offers a practical foundation for further investigation. The visualization of HSYA's interaction with key signaling pathways provides insights into its mechanisms of action, highlighting its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.



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